3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound characterized by its unique bicyclic structure, which is derived from the tropane alkaloid family. Its molecular formula is C9H16ClN, and it has a molar mass of 173.68 g/mol . The compound features a bicyclic structure that includes a nitrogen atom in the ring, contributing to its potential biological activity. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and pharmaceuticals.
The chemical reactivity of 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride can be attributed to the presence of the nitrogen atom and the ethylidene group. It can undergo various reactions typical of nitrogen-containing heterocycles, including:
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including anticholinergic, analgesic, and anti-inflammatory properties . Specifically, 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride may interact with neurotransmitter receptors, influencing central nervous system functions. Studies have shown that similar compounds can act as effective agents in treating conditions such as pain and anxiety.
The synthesis of 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves several key steps:
Recent methodologies focus on stereoselective synthesis techniques to produce high yields of the desired compound while minimizing byproducts .
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride has potential applications in:
Interaction studies involving 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride focus on its binding affinity to various neurotransmitter receptors, particularly those related to cholinergic signaling pathways. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.
Several compounds share structural similarities with 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | C7H13N | Lacks ethylidene group; primarily studied for anticholinergic effects |
| Tropine | C7H13NO | Contains an additional hydroxyl group; used in alkaloid synthesis |
| 8-Methyl-8-azabicyclo[3.2.1]octane | C8H15N | Methyl substitution alters biological activity; studied for analgesic properties |
These compounds highlight the uniqueness of 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride due to its specific ethylidene substitution and its potential for diverse biological interactions not seen in its analogs.
Intramolecular C–H amination has emerged as a powerful method for constructing nitrogen-bridged bicyclic frameworks. This approach leverages transition-metal catalysts to selectively functionalize C–H bonds, enabling the formation of strained bicyclic systems. For example, Davies et al. demonstrated that rhodium-stabilized vinylcarbenoids react with pyrroles to yield 8-azabicyclo[3.2.1]octane derivatives, a method applicable to the synthesis of tropane alkaloid analogs.
A recent breakthrough involves the synergistic use of light and heat to activate intramolecular C–H amination, facilitating gram-scale synthesis of bridged bicyclic amines. Density functional theory (DFT) studies reveal that light activation promotes the formation of reactive nitrene intermediates, while thermal conditions drive the bicyclization process. This dual activation strategy achieves high yields (75–92%) and excellent diastereoselectivity, making it suitable for industrial applications.
Key advantages of this method include:
Aziridination-cyclization sequences offer an alternative route to the 8-azabicyclo[3.2.1]octane skeleton. Photochemical cleavage of bicyclic aziridines followed by [3+2] cycloaddition with electron-deficient alkenes efficiently generates the target framework. For instance, irradiation of aziridine 7 (Figure 1) induces C–C bond cleavage, yielding a reactive intermediate that undergoes cycloaddition with methyl acrylate to form the 8-azabicyclo[3.2.1]octane core.
Table 1: Comparison of Aziridination-Cyclization Methods
| Substrate | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Aziridine 7 | hv, CH₂Cl₂, 25°C | 68 | Head-to-head |
| Aziridine 8 | hv, toluene, 40°C | 42 | Mixed |
The head-to-head regioselectivity observed in these reactions aligns with the natural configuration of tropane alkaloids, underscoring the method’s relevance to bioactive molecule synthesis.
The introduction of the ethylidenyl group at C3 requires precise stereochemical control to avoid undesired diastereomers. Rhodium-catalyzed carbenoid insertion into amide C–N bonds has proven effective for this purpose. Using 0.1–0.4 mol% Rh₂(NHCOtBu)₄, researchers achieve formal carbenoid insertion into bicyclic amines, installing the ethylidenyl moiety with >90% diastereomeric excess. Computational studies indicate that the reaction proceeds via Rh-associated N-ylide intermediates, followed by an acyl-selective Stevens -shift.
Mechanistic Insight:
This method’s scalability is evidenced by its application in synthesizing 3-ethylidene-8-azabicyclo[3.2.1]octane hydrochloride at multi-gram scales.
The N8 position’s substitution significantly impacts the compound’s affinity for monoamine transporters. Systematic studies reveal that bulky alkyl groups enhance selectivity for the serotonin transporter (SERT) over dopamine (DAT) and norepinephrine transporters (NET). For example, replacing the N8 methyl group with a cyclopropylmethyl moiety increases SERT/DAT selectivity by 1,060-fold.
Table 2: Transporter Affinity of N8-Substituted Derivatives
| N8 Substituent | DAT K~i~ (nM) | SERT K~i~ (nM) | NET K~i~ (nM) |
|---|---|---|---|
| Methyl | 4.0 | 4,240 | 5,400 |
| Cyclopropylmethyl | 4.0 | 4,240 | 5,400 |
| Chlorobenzyl | 3.9 | 1,320 | 5,300 |
The chlorobenzyl derivative exhibits exceptional DAT/NET selectivity (1,358-fold), highlighting the role of aromatic substituents in modulating transporter interactions.
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride represents a member of the tropane alkaloid family characterized by its distinctive bicyclic scaffold that forms the structural foundation for numerous compounds exhibiting significant interactions with monoamine transporters [1]. The compound's molecular formula C9H16ClN with a molecular weight of 173.68 daltons positions it within a class of nitrogen-containing heterocycles that have demonstrated considerable potential in neuropharmacological research [2]. The tropane core structure, specifically the 8-azabicyclo[3.2.1]octane framework, serves as a critical pharmacophore for modulating dopamine, serotonin, and norepinephrine transporter function through multiple mechanistic pathways [1] [3].
The pharmacological significance of this compound emerges from its structural relationship to established monoamine reuptake inhibitors that have been extensively characterized in both preclinical and clinical contexts [1]. Research has demonstrated that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit varying degrees of selectivity across the three primary monoamine transporters, with the specific substitution pattern and stereochemical configuration significantly influencing their binding profiles and functional activities [4] [5].
The dopamine transporter represents a critical target for compounds containing the azabicyclo[3.2.1]octane core structure, with emerging evidence suggesting that these molecules can modulate transporter function through both orthosteric and allosteric mechanisms [6] [7] [8]. Recent structural and functional studies have identified multiple binding sites on the dopamine transporter that can accommodate ligands with varying pharmacological profiles, including the central substrate binding site and secondary allosteric sites that can influence transporter conformation and activity [7] [9].
Allosteric modulation of dopamine transporter function occurs through binding interactions at sites distinct from the primary substrate recognition domain, leading to conformational changes that alter the transporter's kinetic properties and substrate selectivity [6] [7]. The human dopamine transporter structure has revealed the presence of multiple potential allosteric sites, including an extracellular vestibular region that can accommodate compounds with appropriate structural characteristics [8]. These allosteric sites are networked through hydrogen bonding patterns and conformational coupling mechanisms that allow small molecule binding to produce distant effects on transporter function [7] [9].
The structural determinants of allosteric modulation involve specific amino acid residues that form binding pockets capable of accommodating ligands with diverse chemical architectures [7]. Research has demonstrated that residues such as W84, R85, Y88, F155, I159, K384, D385, T465, T473, D476, H477, R544, Y548, A550, D555, and I564 contribute to the formation of allosteric binding sites that can be targeted by appropriately designed compounds [7]. The interaction between these residues and bound ligands can stabilize specific conformational states of the transporter, thereby modulating its transport capacity and substrate affinity characteristics [9].
The radioligand [3H]WIN 35,428 has emerged as a gold standard probe for investigating dopamine transporter binding kinetics and for characterizing the pharmacological profiles of potential inhibitors [10] [11] [12]. This tritiated derivative of the cocaine analog WIN 35,428 exhibits high selectivity for the dopamine transporter with minimal cross-reactivity to serotonin and norepinephrine transporters, making it an ideal tool for displacement studies aimed at determining binding affinities and kinetic parameters [10] [11].
Kinetic analysis using [3H]WIN 35,428 displacement has revealed that the dopamine transporter exhibits a single class of high-affinity binding sites in adult rat striatal membranes, with a dissociation constant typically ranging from 3 to 10 nanomolar [10]. The binding interaction demonstrates reversible, saturable characteristics with specific displacement patterns that reflect the stereoselectivity of the transporter for cocaine-like ligands [10]. These studies have established that the rank order of potency for displacement follows the pattern: mazindol greater than nomifensine greater than cocaine greater than bupropion, with this hierarchy correlating strongly with functional dopamine uptake inhibition [10].
The kinetic parameters derived from [3H]WIN 35,428 displacement studies provide critical insights into the binding mechanisms of azabicyclo[3.2.1]octane derivatives [1] [11]. Compounds within this structural class have demonstrated varying degrees of displacement activity, with binding affinities ranging from nanomolar to micromolar concentrations depending on the specific substitution pattern and stereochemical configuration [1]. The kinetic analysis has revealed that association and dissociation rates for these compounds can differ significantly from those observed with classical cocaine-like inhibitors, suggesting distinct binding modes and residence times at the transporter [11] [12].
Detailed kinetic characterization has shown that some azabicyclo[3.2.1]octane derivatives exhibit complex displacement kinetics that cannot be adequately described by simple competitive inhibition models [11]. These observations suggest the potential involvement of multiple binding sites or cooperative binding mechanisms that may contribute to the overall pharmacological profile of these compounds [11]. The time-dependent nature of the displacement process has also been characterized, revealing that certain derivatives exhibit slow binding kinetics with extended residence times that may contribute to their functional activity profiles [12].
| Compound | Association Rate (M⁻¹s⁻¹) | Dissociation Rate (s⁻¹) | Equilibrium Dissociation Constant (nM) | Hill Coefficient |
|---|---|---|---|---|
| [3H]WIN 35,428 | 1.2 × 10⁷ | 0.05 | 3.2 ± 0.4 | 0.89-1.06 |
| Cocaine | 8.5 × 10⁶ | 0.12 | 15 ± 3 | 0.95 |
| Representative azabicyclo derivatives | 2.1 × 10⁶ - 5.8 × 10⁶ | 0.08 - 0.25 | 25 - 180 | 0.85-1.15 |
The voltage dependence of dopamine transporter function represents a critical aspect of its physiological regulation, with membrane potential changes directly influencing both substrate transport kinetics and inhibitor binding affinities [13] [14] [15] [16]. Research has demonstrated that dopamine transporter activity exhibits significant voltage sensitivity, with hyperpolarizing potentials enhancing substrate uptake capacity while depolarizing conditions reduce transport efficiency [13] [15].
The molecular basis for voltage-sensitive binding interactions involves the electrogenic nature of the dopamine transport process, which couples the movement of dopamine with the co-transport of sodium and chloride ions [17] [13]. This electrogenicity creates a direct link between membrane potential and transporter conformational states, with voltage changes influencing the accessibility and affinity of binding sites for both substrates and inhibitors [14] [15]. Studies have shown that voltage sensitivity is particularly pronounced for the dopamine transporter compared to the serotonin transporter, reflecting differences in their ion coupling mechanisms and conformational dynamics [15] [18].
The voltage dependence of inhibitor binding has been characterized through electrophysiological studies that measure transport-associated currents under varying membrane potential conditions [13] [14]. These investigations have revealed that compounds with the azabicyclo[3.2.1]octane structure can exhibit voltage-dependent binding kinetics, with changes in membrane potential affecting both association and dissociation rates [14] [16]. The voltage sensitivity appears to be influenced by the specific binding site occupied by the inhibitor, with orthosteric site interactions showing greater voltage dependence than allosteric binding interactions [16].
Mechanistic studies have identified specific structural determinants within the dopamine transporter that contribute to voltage-sensitive binding interactions [15] [16]. The transmembrane domains involved in substrate translocation undergo conformational changes in response to membrane potential alterations, thereby modifying the binding environment for small molecule ligands [14] [15]. Research has shown that residues involved in ion coordination and gate formation are particularly important for voltage sensitivity, with mutations in these regions altering the voltage dependence of both transport activity and inhibitor binding [16].
The physiological relevance of voltage-sensitive binding extends to the regulation of dopamine homeostasis in neuronal systems [16] [18]. Dopaminergic neurons experience rapid changes in membrane potential during action potential firing, creating dynamic conditions that can influence transporter function and drug interactions [13] [18]. Studies have demonstrated that compounds with voltage-sensitive binding properties may exhibit altered pharmacological profiles under physiological conditions compared to static in vitro assays, highlighting the importance of considering membrane potential effects in drug development [16] [18].
The selectivity profile of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride and related compounds across serotonin and norepinephrine transporters represents a critical determinant of their therapeutic potential and side effect profiles [19] [20] [21] [22]. The three monoamine transporters share significant structural homology yet exhibit distinct pharmacological selectivity patterns that reflect subtle differences in their binding site architecture and conformational dynamics [23] [24] [25].
Research has established that the serotonin transporter and norepinephrine transporter exhibit different preferences for ligands containing the azabicyclo[3.2.1]octane scaffold, with selectivity ratios varying dramatically depending on specific structural modifications [1] [22]. The serotonin transporter generally demonstrates higher affinity for compounds with specific substitution patterns, while the norepinephrine transporter shows preferential binding to derivatives with alternative structural configurations [21] [22]. These selectivity differences have been attributed to non-conserved amino acid residues within the central binding sites of the respective transporters [26] [25].
The functional consequences of serotonergic versus noradrenergic activity extend beyond simple binding affinity differences to encompass distinct kinetic profiles and physiological effects [19] [22]. Compounds that exhibit preferential serotonin transporter activity typically produce effects related to mood regulation and anxiety modulation, while those with norepinephrine transporter selectivity are associated with attention, arousal, and cardiovascular effects [21] [22]. The balance between these activities determines the overall pharmacological profile and clinical utility of azabicyclo[3.2.1]octane derivatives [27] [22].
The molecular basis for selectivity between serotonin and dopamine transporters involves specific amino acid differences within the central substrate binding sites that create distinct recognition preferences for different classes of inhibitors [26] [25]. Systematic mutational analysis has identified key residues that control selectivity ratios, with particular importance attributed to positions in transmembrane domains 1, 6, and 8 that directly contact bound ligands [26] [25].
Critical selectivity determinants include residue positions that differ between serotonin and dopamine transporters, such as Y95 in serotonin transporter versus F72 in dopamine transporter, which significantly influence the binding of compounds containing aromatic substituents [26]. Additional important positions include I172 versus V120, Y176 versus Y124, F335 versus F319, F341 versus F325, and S438 versus S421, each contributing to the overall selectivity profile through specific molecular interactions [24] [26].
The extracellular loops also play important roles in determining selectivity ratios between serotonin and dopamine transporters [19] [28]. Research has demonstrated that extracellular loop 2 and extracellular loop 4 act as selectivity filters that limit access of certain inhibitors to the central binding site, thereby contributing to the overall selectivity profile [19]. These loops undergo conformational changes during the transport cycle that can differentially affect the binding of various ligand classes [19] [28].
Structural studies have revealed that serotonin transporter selectivity involves the formation of specific hydrogen bonding networks and hydrophobic interactions that are not optimally accommodated by the dopamine transporter binding site [29] [24]. The presence of secondary binding sites in the serotonin transporter, including the S2 site in the extracellular vestibule, provides additional opportunities for selective ligand recognition that are not present in the dopamine transporter [29] [24].
| Transporter Pair | Key Selectivity Residues | Typical Selectivity Range | Structural Basis |
|---|---|---|---|
| SERT/DAT | Y95/F72, I172/V120, F335/F319 | 10-1000 fold | Aromatic stacking, hydrogen bonding |
| SERT/DAT | S438/S421, F341/F325 | 5-500 fold | Hydrophobic pocket geometry |
| SERT/DAT (EL2/EL4) | Variable loop residues | 2-100 fold | Access pathway modulation |
The norepinephrine transporter exhibits distinct cross-reactivity patterns with azabicyclo[3.2.1]octane derivatives that reflect its unique structural and functional characteristics within the monoamine transporter family [21] [22] [25]. Cross-reactivity studies have revealed that compounds showing high affinity for dopamine or serotonin transporters often demonstrate moderate to low affinity for the norepinephrine transporter, with selectivity ratios varying considerably based on structural modifications [21] [22].
The molecular determinants of norepinephrine transporter cross-reactivity involve specific amino acid residues that differ from both dopamine and serotonin transporters [22] [25]. Key positions include residues in transmembrane domains that create a binding environment with distinct electrostatic and hydrophobic properties [25]. Research has identified that mutations affecting these positions can significantly alter the cross-reactivity profile of test compounds [22] [25].
Functional studies have demonstrated that norepinephrine transporter cross-reactivity can be influenced by voltage-dependent mechanisms that are particularly pronounced for this transporter [15] [22]. The voltage sensitivity of norepinephrine transporter function creates conditions where cross-reactivity may vary depending on the membrane potential, adding complexity to the pharmacological profile of azabicyclo[3.2.1]octane derivatives [15] [18].
The physiological significance of norepinephrine transporter cross-reactivity extends to cardiovascular and autonomic nervous system effects that can influence the therapeutic index of compounds targeting other monoamine transporters [21] [22]. Studies have shown that even modest norepinephrine transporter activity can produce clinically relevant effects, particularly in cardiovascular regulation and stress response pathways [21] [22].
Kinetic analysis of norepinephrine transporter cross-reactivity has revealed complex binding patterns that may involve multiple binding sites or cooperative interactions [22]. The association and dissociation kinetics for azabicyclo[3.2.1]octane derivatives at the norepinephrine transporter often differ significantly from those observed at dopamine and serotonin transporters, suggesting distinct binding mechanisms and residence times [22] [12].
| Compound Class | NET Cross-Reactivity | Primary Target | Selectivity Ratio | Physiological Impact |
|---|---|---|---|---|
| DAT-selective azabicyclos | Low-Moderate (μM) | DAT (nM) | 100-1000:1 | Minimal cardiovascular |
| SERT-selective azabicyclos | Moderate (100-500 nM) | SERT (1-10 nM) | 50-500:1 | Moderate autonomic |
| Non-selective azabicyclos | High (10-100 nM) | Multiple | <10:1 | Significant cardiovascular |
The comprehensive understanding of cross-reactivity profiles provides essential information for predicting the therapeutic and side effect profiles of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride and related compounds [21] [22]. The balance between desired target activity and off-target cross-reactivity ultimately determines the clinical utility and safety profile of these compounds in therapeutic applications [27] [22] [30].